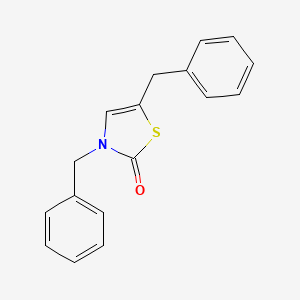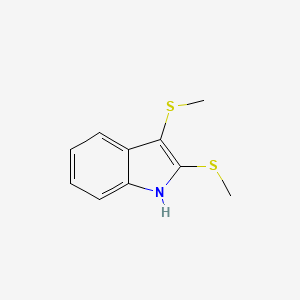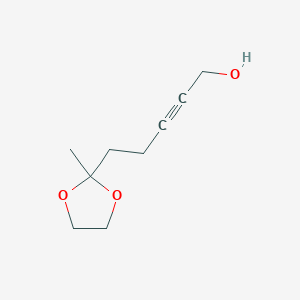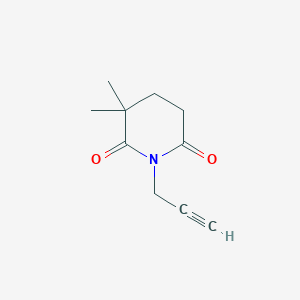
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components
Vorbereitungsmethoden
The synthesis of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylpropan-1-one followed by the introduction of the aminophenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using palladium or copper catalysts.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions but can include various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one can be compared with other similar compounds such as:
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds also contain an aminophenyl group and are studied for their biological activities.
Quinoxaline Derivatives: These compounds share a similar aromatic structure and are known for their diverse pharmacological properties.
Imidazoquinoxalines: These compounds are structurally related and have applications in medicinal chemistry .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and aminophenyl groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
124856-94-6 |
|---|---|
Molekularformel |
C15H13Br2NO |
Molekulargewicht |
383.08 g/mol |
IUPAC-Name |
1-(2-aminophenyl)-2,3-dibromo-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H13Br2NO/c16-13(10-6-2-1-3-7-10)14(17)15(19)11-8-4-5-9-12(11)18/h1-9,13-14H,18H2 |
InChI-Schlüssel |
UQEAJIPHVRFJKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2N)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)


![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)


![Naphtho[2,1-B]thiophene-1,2,4-triol](/img/structure/B14283900.png)
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)


